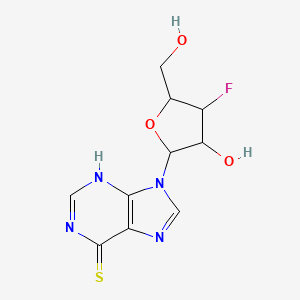

3'-Deoxy-3'-fluoro-6-thioinosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FN4O3S |

|---|---|

Molecular Weight |

286.29 g/mol |

IUPAC Name |

9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |

InChI |

InChI=1S/C10H11FN4O3S/c11-5-4(1-16)18-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19) |

InChI Key |

XNAQDSXVPVCTCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Deoxy 3 Fluoro 6 Thioinosine and Analogues

Chirality and Stereoselective Synthesis Approaches

The biological activity of nucleoside analogues is often dictated by the stereochemistry of the sugar moiety. nih.gov The furanose ring can adopt different conformations, primarily the North (C3'-endo) and South (C2'-endo) puckers, which can be influenced by substituents. nih.gov The synthesis of 3'-Deoxy-3'-fluoro-6-thioinosine requires careful control of the stereocenters, particularly at the 3' position of the ribose sugar.

Stereoselective synthesis is paramount to obtain the desired biologically active isomer. Often, the introduction of a fluorine atom at the 3' position with an inverted stereochemistry (3'-β-F) can lead to inactive compounds. nih.gov Therefore, synthetic routes are designed to ensure the correct stereochemical outcome, often starting from chiral precursors or employing stereoselective reactions. mdpi.com For instance, the synthesis of related fluorinated nucleosides has utilized L-menthol as a chiral auxiliary to guide the stereochemical outcome of key reactions. mdpi.com

Introduction of the 3'-Fluoro Moiety

The introduction of a fluorine atom into the sugar ring is a key modification that can enhance the metabolic stability and alter the electronic properties of the nucleoside. nih.govnih.gov

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxofluorination of hydroxyl groups in carbohydrates. nih.govtaylorfrancis.com This reaction typically proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the reaction center. nih.gov For the synthesis of 3'-deoxy-3'-fluoro nucleosides, a precursor with a hydroxyl group at the 3' position in the xylo configuration is often reacted with DAST to yield the desired ribo configuration with the fluoro group. rsc.org For example, the reaction of a xylofuranoside derivative with DAST can afford the corresponding 3'-fluoro-riboside. researchgate.net

The efficiency of DAST fluorination can be influenced by the substrate and reaction conditions. In some cases, side products such as elimination and hydrolyzed byproducts may be formed in low yields. mdpi.comnih.gov

Achieving the correct stereochemistry at the 3' position is critical. The S(_N)2 reaction with DAST on a suitable precursor with an inverted stereochemistry at the 3'-hydroxyl group is a common strategy. rsc.org For instance, starting with a nucleoside having a 3'-hydroxyl group in the xylo configuration allows for the introduction of the 3'-fluoro group in the desired ribo configuration with inversion of stereochemistry. rsc.org

Alternative strategies for stereochemical control include the use of neighboring group participation or starting from a chiral pool of fluorinated sugars. The choice of protecting groups on the sugar moiety can also influence the stereochemical outcome of the fluorination reaction.

Incorporation of the 6-Thioinosine Nucleobase

The final key structural feature of this compound is the 6-thioinosine base. This is typically introduced either by thiation of a pre-formed purine (B94841) nucleoside or by glycosylation of a modified purine base.

A common method for introducing the 6-thio group is the thiation of a corresponding 6-oxo purine nucleoside derivative. This can be achieved using various thionating reagents. For example, 2-amino-6-mercaptopurine nucleosides (thioguanosine) have been synthesized through thiation processes. acs.org This approach allows for the late-stage introduction of the sulfur atom into the purine ring system.

An alternative approach involves the coupling of a pre-functionalized 6-thiopurine base with a suitably protected 3-deoxy-3-fluoro-ribofuranosyl donor. This convergent approach allows for greater flexibility in the synthesis of analogues. mdpi.comnih.gov The N-glycosylation reaction is a critical step, and its stereoselectivity can be challenging to control, often resulting in a mixture of α and β anomers. nih.gov Various glycosylation promoters and conditions have been developed to improve the stereoselectivity towards the desired β-isomer. nih.govresearchgate.net For instance, enzymatic transglycosylation has been explored as a method for the synthesis of fluorine-containing purine deoxynucleosides. nih.gov

Nucleoside Phosphorylase-mediated Synthesis of 6-Thiopurine Nucleosides

Nucleoside phosphorylases (NPs) are key enzymes that catalyze the reversible cleavage of the glycosidic bond in nucleosides in the presence of inorganic phosphate (B84403). nih.gov This catalytic activity is harnessed for the synthesis of various nucleoside analogues, including 6-thiopurine nucleosides. Both purine nucleoside phosphorylases (PNPs) and pyrimidine (B1678525) nucleoside phosphorylases (PyNPs) are utilized in these synthetic pathways. mdpi.com

Typically, a one-pot, two-enzyme system is employed, combining the actions of a PyNP and a PNP. mdpi.com The PyNP first catalyzes the phosphorolysis of a pyrimidine nucleoside, generating α-D-ribose-1-phosphate. This intermediate then serves as a substrate for the PNP, which catalyzes the reaction between the ribose-1-phosphate (B8699412) and a purine base, such as a 6-thiopurine derivative, to form the desired nucleoside. nih.govmdpi.com

For instance, the synthesis of 2-amino-6-chloropurine (B14584) ribonucleoside has been achieved with a yield of approximately 81.2% using a combination of PyNP from Geobacillus thermoglucosidasius and a trimeric PNP from Aneurinibacillus migulanus AM007. mdpi.com The efficiency of this enzymatic system is influenced by factors such as temperature and pH, with optimal conditions for the aforementioned reaction being around 55°C and a pH range of 6.0 to 8.0. mdpi.com The substrate specificity of PNPs is a critical determinant of the reaction's success, with different PNPs exhibiting varying affinities for different purine bases. nih.gov

| Enzyme System | Substrates | Product | Yield | Optimal Temperature | Optimal pH |

| BbPyNP and AmPNP | Uridine, 2,6-diaminopurine | 2,6-diaminopurine ribonucleoside | 95.3% | 55°C | 6.0-8.0 |

| BbPyNP and AmPNP | Pyrimidine nucleoside, 2-amino-6-chloropurine | 2-amino-6-chloropurine ribonucleoside | 81.2% | 55°C | 6.0-8.0 |

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like this compound. This approach is particularly valuable for introducing modifications, such as fluorine atoms, at specific positions within the nucleoside structure.

An example of a chemoenzymatic approach is the synthesis of 3'-deoxy-3'-fluoro-L-fucose, a related fluorinated sugar. whiterose.ac.ukrsc.orgwhiterose.ac.uk This multi-step process can involve the use of engineered enzymes, such as galactose oxidase variants, to perform selective oxidations. researchgate.net For instance, an engineered galactose oxidase has been used for the oxidation of 3-deoxy-3-fluoro-L-fucitol. researchgate.net The resulting fluorinated sugar can then be enzymatically activated and incorporated into larger molecules using glycosyltransferases. whiterose.ac.ukrsc.orgwhiterose.ac.uk

Similarly, the synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) demonstrates a chemoenzymatic strategy starting from a commercially available nucleoside analogue, ddhC. nih.gov This method utilizes enzymatic phosphorylation steps to produce the desired triphosphate, avoiding complex chemical procedures. nih.gov These examples highlight the power of combining chemical and enzymatic steps to access complex fluorinated nucleosides and their derivatives.

Synthesis of Radiolabeled Analogues (e.g., for mechanistic studies)

Radiolabeled analogues of nucleosides are indispensable tools for in vivo imaging and mechanistic studies. The synthesis of these compounds, particularly those labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), requires specialized and efficient radiochemical methods.

The synthesis of 3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a key precursor and an important radiotracer in its own right, is a well-established process. iaea.orgnih.gov It typically involves the nucleophilic substitution of a suitable leaving group on a protected thymidine (B127349) precursor with [¹⁸F]fluoride. nih.govnih.gov

A common precursor is 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine. The synthesis involves the reaction of this precursor with [¹⁸F]fluoride, followed by deprotection steps to yield [¹⁸F]FLT. snmjournals.org The reaction conditions, such as the solvent and the base used, significantly impact the radiochemical yield. For example, using tetrabutylammonium (B224687) bicarbonate (TBAHCO₃) in t-butanol has been shown to increase the yield compared to using Kryptofix 2.2.2 (K222) in acetonitrile (B52724) or dimethyl sulfoxide. snmjournals.org

Automated synthesis modules are often employed to handle the short half-life of ¹⁸F (approximately 110 minutes) and the high radioactivity levels involved. iaea.orgnih.gov These systems can achieve radiochemical yields of around 40-50% within a total synthesis time of about 60-100 minutes. nih.govnih.govsnmjournals.org

| Precursor | Reaction Conditions | Radiochemical Yield (decay-corrected) | Synthesis Time |

| 3'-O-nosyl thymidine derivative | 30 mg in 300 µl CH₃CN at 130°C for 5 min | 40 ± 5.2% | ~60 min |

| 3-N-BOC-protected 3'-O-nosyl thymidine analogue | 34 mg in 300 µl CH₃CN at 110°C for 5 min | 42 ± 5.4% | ~60 min |

| 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine (K222 method) | 20 mg | 44 ± 14% | ~100 min |

| 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine (TBAHCO₃ method) | 20 mg | 35 ± 15% | ~100 min |

The resulting [¹⁸F]FLT is a valuable tool for positron emission tomography (PET) imaging to assess cell proliferation. nih.gov Once synthesized, this radiolabeled precursor can potentially be further modified to produce other ¹⁸F-labeled nucleoside analogues, including radiolabeled versions of this compound for advanced mechanistic and in vivo studies.

Mechanistic Investigations of 3 Deoxy 3 Fluoro 6 Thioinosine Action

Cellular Uptake and Transport Dynamics

The entry of 3'-Deoxy-3'-fluoro-6-thioinosine into cells is a critical first step for any potential biological activity. Like other nucleoside analogues, its passage across the cell membrane is largely dependent on specialized protein channels known as nucleoside transporters. The dynamics of this process, including the specific transporters involved and the factors influencing transport efficiency, are key areas of investigation.

Interaction with Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs) are a major family of proteins that facilitate the bidirectional movement of nucleosides and their analogues across cellular membranes, driven by the concentration gradient. There is currently a lack of specific research data detailing the direct interaction and transport kinetics of this compound with the various members of the ENT family.

Human Equilibrative Nucleoside Transporter 1 (hENT1) is a principal transporter for many nucleoside analogues. However, specific studies examining the modulation of hENT1 activity by this compound, including its potential as a substrate or inhibitor, have not been identified in the current body of scientific literature.

S-(p-nitrobenzyl)-6-thioinosine, commonly known as NBMPR, is a potent and widely used inhibitor of ENT1. It serves as a valuable research tool to distinguish ENT1-mediated transport from that of other transporters. Research has shown that NBMPR is not entirely selective for ENT1 and at higher concentrations can also inhibit ENT2 and even the efflux transporter ABCG2. nih.govnih.govresearchgate.net The influence of NBMPR on the transport of this compound has not been specifically documented. Such a study would be crucial to determine the extent to which ENT1 is involved in its cellular uptake.

Role of Concentrative Nucleoside Transporters (CNTs)

Concentrative nucleoside transporters (CNTs) are a second family of transporters that actively import nucleosides into cells against a concentration gradient, typically by coupling transport to the sodium ion gradient. There is no specific information available regarding the interaction of this compound with any of the CNT isoforms (CNT1, CNT2, or CNT3).

Nucleoside Efflux Mechanisms

The net intracellular accumulation of a nucleoside analogue is determined by the balance between influx and efflux. Efflux transporters, such as members of the ATP-binding cassette (ABC) transporter superfamily, can actively pump substrates out of the cell. Research into the potential role of these efflux mechanisms in the transport of this compound is currently lacking.

Intracellular Metabolism and Phosphorylation Pathways

Once inside the cell, most nucleoside analogues must be phosphorylated to their mono-, di-, and triphosphate forms to become pharmacologically active. This process is catalyzed by a series of intracellular kinases. The specific enzymes involved in the phosphorylation of this compound and the efficiency of this metabolic conversion are yet to be determined.

Enzymatic Conversion to Monophosphate, Diphosphate (B83284), and Triphosphate Forms

Like other nucleoside analogs used in therapeutic contexts, this compound must undergo sequential phosphorylation to become biologically active. This process is a metabolic cascade that converts the initial compound into its corresponding monophosphate, diphosphate, and ultimately, triphosphate forms.

The initial step is the conversion of the parent nucleoside into its 5'-monophosphate derivative. This is followed by a second phosphorylation event, catalyzed by a different kinase, to yield the 5'-diphosphate. The final and crucial activation step is the phosphorylation of the diphosphate metabolite to the 5'-triphosphate form. nih.govnih.gov This triphosphate derivative is the primary active metabolite responsible for the compound's biological effects. This multi-step phosphorylation effectively traps the analog inside the cell and converts it into a form that can interact with downstream molecular targets. thno.org

The general pathway is as follows:

this compound → this compound-5'-monophosphate

this compound-5'-monophosphate → this compound-5'-diphosphate

this compound-5'-diphosphate → this compound-5'-triphosphate

Role of Specific Kinases (e.g., Thymidine (B127349) Kinase 1 (TK1)) in Activation

The activation of nucleoside analogs is critically dependent on the activity of cellular nucleoside kinases. The first phosphorylation step is often the rate-limiting factor in the activation cascade. For thymidine analogs such as 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), this initial conversion is catalyzed by Thymidine Kinase 1 (TK1), an enzyme whose expression is tightly linked to the S-phase of the cell cycle and cellular proliferation. thno.orgnih.gov The activity of TK1 is a key determinant of the uptake and retention of [18F]FLT in tumor cells. thno.orgnih.gov

While TK1 is specific for thymidine and its analogs, the activation of the purine (B94841) analog this compound would be mediated by other nucleoside kinases that recognize adenosine (B11128) or inosine (B1671953) derivatives. Enzymes such as deoxycytidine kinase have been shown to phosphorylate other nucleoside analogs, demonstrating the principle that specific kinases are responsible for the activation of different classes of these compounds. nih.gov The final phosphorylation step, from the diphosphate to the triphosphate form, can be carried out by enzymes like 3-phosphoglycerate (B1209933) kinase (PGK), which has been shown to act on a variety of nucleoside diphosphates. nih.gov

Table 1: Key Kinases in Nucleoside Analog Activation

| Kinase | Substrate Class Example | Role |

|---|---|---|

| Thymidine Kinase 1 (TK1) | Thymidine Analogs ([18F]FLT) | Catalyzes the initial monophosphorylation. nih.govthno.org |

| Deoxycytidine Kinase | Deoxycytidine Analogs | Mediates phosphorylation in lymphoid cells. nih.gov |

Downstream Metabolic Pathways and Metabolite Identification

Beyond the primary activation pathway of phosphorylation, nucleoside analogs can be subject to other metabolic transformations. The main route of elimination for many nucleoside analogs is renal excretion of the unchanged drug. nih.gov However, metabolic pathways can lead to the formation of other products.

For instance, studies on the related compound 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) have identified deamination as a metabolic route, producing the inactive metabolite 2',3'-dideoxy-5-fluoro-3'-thiauridine (B1256195) (FTU). nih.gov Minor metabolic pathways can also include conjugation, such as glucuronidation, to facilitate excretion. nih.gov It is plausible that this compound could undergo similar metabolic processes. However, the most critical metabolites for its biological action remain the phosphorylated forms, particularly the triphosphate derivative.

Molecular Targets and Biochemical Interactions

The cytotoxic effects of this compound, mediated by its active triphosphate metabolite, are achieved through direct interference with the synthesis of DNA.

Inhibition of DNA Synthesis

The primary mechanism of action for many purine nucleoside analogs is the inhibition of DNA synthesis. medchemexpress.commedchemexpress.com After its conversion to the active 5'-triphosphate form, this compound-5'-triphosphate acts as a fraudulent nucleotide. It mimics the structure of a natural deoxyribonucleoside triphosphate, allowing it to be recognized and incorporated into a growing DNA strand by DNA polymerases.

The critical feature of this analog is the substitution of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with a fluorine atom. In normal DNA synthesis, the 3'-hydroxyl group is essential for forming a phosphodiester bond with the 5'-phosphate of the next incoming nucleotide. mun.ca Because the fluorine atom at this position cannot participate in this reaction, the elongation of the DNA chain is halted. This process, known as chain termination, leads to the production of truncated DNA fragments and the arrest of DNA replication. biosyn.comsemanticscholar.org

Interaction with DNA Polymerases

The process of chain termination is mediated by the direct interaction of the analog's triphosphate form with DNA polymerases. semanticscholar.org DNA polymerases catalyze the addition of nucleotides to the growing DNA chain. The triphosphate metabolite of this compound serves as a substrate for these enzymes. nih.gov

Once the polymerase incorporates the analog into the DNA strand, the absence of the required 3'-hydroxyl group prevents the enzyme from catalyzing the addition of the subsequent nucleotide. mun.caresearchgate.net This effectively blocks the polymerase and terminates further synthesis on that template strand. The efficiency of incorporation can vary between different types of DNA polymerases, but the ultimate outcome is the disruption of the DNA replication process. semanticscholar.orgnih.gov

Inhibition of Ribonucleotide Reductase

In addition to direct incorporation into DNA, some nucleoside analogs can exert their effects through an alternative mechanism: the inhibition of ribonucleotide reductase. This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, as it catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates (dNDPs). nih.govnih.gov These dNDPs are the precursors for all four deoxyribonucleoside triphosphates (dNTPs) required for DNA synthesis.

Certain nucleoside analogs, after being phosphorylated to their diphosphate form, can act as potent inhibitors of ribonucleotide reductase. nih.gov This inhibition depletes the intracellular pools of natural dNTPs. A reduction in the available dNTPs not only slows down DNA synthesis but can also enhance the likelihood of the fraudulent analog triphosphate being incorporated by DNA polymerases, as it faces less competition from its natural counterpart. nih.gov Thionucleotides, in particular, have been investigated as inhibitors of this enzyme. nih.gov

Table 2: Molecular Targets and Mechanisms of Action

| Molecular Target | Active Metabolite | Mechanism of Interaction | Consequence |

|---|---|---|---|

| DNA Polymerases | Triphosphate Form | Acts as a competitive substrate and is incorporated into the DNA strand. semanticscholar.orgnih.gov | Chain Termination. biosyn.com |

| DNA Strand | Triphosphate Form | Incorporation prevents the addition of the next nucleotide due to the lack of a 3'-OH group. mun.ca | Inhibition of DNA Synthesis. medchemexpress.commedchemexpress.com |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 3'-deoxy-3'-[18F]fluorothymidine | [18F]FLT |

| 2',3'-dideoxy-5-fluoro-3'-thiacytidine | FTC |

| 2',3'-dideoxy-5-fluoro-3'-thiauridine | FTU |

| This compound-5'-monophosphate | |

| This compound-5'-diphosphate |

Modulation of Nucleotide Salvage Pathways

The nucleotide salvage pathway is a critical cellular recycling system that reclaims purine and pyrimidine (B1678525) bases from the degradation of DNA and RNA, converting them back into usable nucleotides. This process is particularly vital in certain tissues and in rapidly proliferating cancer cells to sustain the high demand for DNA and RNA synthesis. Purine nucleoside analogs, a class to which this compound belongs, are known to exert their effects by interfering with these salvage pathways.

Key enzymes in the purine salvage pathway include hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT). nih.govnih.gov These enzymes catalyze the conversion of hypoxanthine (B114508) and guanine (B1146940) (by HPRT) and adenine (by APRT) into their respective monophosphate nucleotides. Another crucial enzyme, thymidine kinase (TK), is involved in the salvage of pyrimidines. nih.govnih.gov

While direct enzymatic assays detailing the inhibitory effects of this compound on these specific enzymes are not yet extensively reported in the literature, the known mechanisms of similar purine analogs suggest it may act as a substrate or inhibitor for these enzymes. For instance, the presence of the 6-thio group, a modification also found in the well-characterized thiopurines (e.g., 6-thioguanine), is known to be crucial for their incorporation into nucleotide pools via HPRT, leading to cytotoxic effects. nih.gov It is plausible that this compound is similarly processed by HPRT, leading to the formation of a fraudulent nucleotide. This altered nucleotide could then disrupt downstream processes.

Interference with Other Cellular Metabolic Pathways

The metabolic consequences of introducing a synthetic nucleoside analog can extend beyond the direct salvage pathways. The integration of such compounds into the cellular machinery can lead to broader metabolic dysregulation. For instance, the metabolism of 3'-deoxy-3'-[F-18]fluorothymidine ([¹⁸F]FLT), a related fluorinated nucleoside analog, has been shown to be influenced by the activity of thymidylate kinase and nucleotide diphosphate kinase, leading to the formation of di- and triphosphate forms. nih.gov A similar phosphorylation cascade is anticipated for this compound following its initial conversion to a monophosphate.

The accumulation of these fraudulent nucleotides can have several downstream effects. They can competitively inhibit enzymes that utilize natural nucleotides, thereby disrupting a wide array of metabolic processes that are dependent on these molecules, such as energy metabolism and signal transduction. While comprehensive metabolic profiling studies specifically for this compound are not widely available, research on other purine nucleoside analogs has demonstrated significant alterations in cellular metabolism, including the potential to interfere with DNA synthesis. medchemexpress.commedchemexpress.commedchemexpress.com

Induction of Cellular Apoptosis

A primary mechanism through which many nucleoside analogs exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. This is a highly regulated process essential for removing damaged or unwanted cells. The general class of purine nucleoside analogs has been noted for its ability to trigger apoptosis in malignant cells. medchemexpress.commedchemexpress.commedchemexpress.com

The process of apoptosis is often mediated by a family of proteases called caspases. The activation of initiator caspases (like caspase-8 and -9) leads to a cascade that activates executioner caspases (like caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov

While specific studies detailing the apoptotic cascade initiated by this compound are limited, it is hypothesized to follow a similar path to other nucleoside analogs. The incorporation of the fraudulent nucleotide into DNA or RNA can trigger cellular stress responses and DNA damage signals, which are potent inducers of the intrinsic apoptotic pathway. This pathway involves the mitochondria and the activation of caspase-9. A study on the related compound 3'-deoxy-3'-fluoroadenosine demonstrated its ability to suppress virus-induced apoptosis, highlighting the interaction of this class of compounds with apoptotic signaling. nih.gov Further research is needed to elucidate the specific caspases and signaling pathways, such as the cleavage of poly(ADP-ribose) polymerase (PARP), that are activated in response to this compound. researchgate.netresearchgate.net

Cell Cycle Perturbations

The cell cycle is a tightly controlled series of events that leads to cell division. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist between these phases to ensure that the cell is ready to proceed to the next stage. Many anti-cancer agents function by causing cell cycle arrest at these checkpoints, preventing cancer cells from proliferating.

Nucleoside analogs, by their very nature as mimics of DNA building blocks, are well-known to interfere with the S phase of the cell cycle, where DNA replication occurs. However, they can also induce arrest at other phases, such as the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.

Specific data from flow cytometry analysis to determine the precise impact of this compound on cell cycle progression is not yet available in the public domain. mdpi.comunipd.it However, based on the mechanisms of other purine analogs, it is highly probable that this compound induces cell cycle arrest. The incorporation of the fluorinated thionucleoside into DNA during the S phase would likely lead to the activation of DNA damage checkpoints and subsequent arrest, most likely in the S or G2/M phase, to allow for DNA repair or to initiate apoptosis if the damage is too severe.

Research on this compound: A Review of Available Scientific Literature

In the area of antineoplastic research, there is also a lack of specific studies detailing the cytotoxic activity of this compound in various cancer cell lines.

While the broader class of fluorinated nucleoside analogs has been the subject of extensive research, with many compounds demonstrating significant antiviral and antineoplastic properties, the specific biological profile of this compound remains largely uncharacterized in the public domain. The available research literature predominantly focuses on related compounds such as 3'-Deoxy-3'-fluoroadenosine.

Due to the absence of specific research data for this compound, it is not possible to provide a detailed article on its biological activities and efficacy as outlined in the requested structure. Further research and publication in peer-reviewed journals are necessary to elucidate the potential therapeutic activities of this particular compound.

Biological Activities and Efficacy Studies

Antineoplastic Potency Studies

Impact on Tumor Cell Proliferation

There is currently no available data from in vitro or in vivo studies to describe the impact of 3'-Deoxy-3'-fluoro-6-thioinosine on the proliferation of tumor cells. Research on other 3'-fluorinated purine (B94841) nucleoside analogs has demonstrated potent inhibition of cancer cell growth, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Immunomodulatory Effects (as a purine nucleoside analogue)

Purine nucleoside analogues are a class of compounds known to possess immunomodulatory properties. They can influence various components of the immune system, leading to either immunosuppression or immunostimulation. The specific effects of this compound on immune cells and their functions have not been reported in the scientific literature.

Resistance Mechanisms and Strategies to Overcome Resistance

Alterations in Nucleoside Transport Mechanisms

The entry of nucleoside analogs such as 3'-Deoxy-3'-fluoro-6-thioinosine into target cells is a critical first step for their pharmacological activity. This process is mediated by specialized proteins known as nucleoside transporters (NTs). The two major families of NTs are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). Resistance can emerge when the expression or function of these transporters is compromised.

Down-regulation of influx transporters is a well-documented mechanism of resistance to thiopurines. For instance, studies on the related thiopurines, 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), have shown that reduced expression of specific transporters leads to decreased drug uptake and subsequent resistance in leukemia cell lines. nih.gov Research has identified that human concentrative nucleoside transporter 3 (hCNT3) and human equilibrative nucleoside transporter 2 (hENT2) play a significant role in the transport of 6-MP. nih.gov A reduction in the messenger RNA (mRNA) expression of these transporters has been observed in resistant cells, leading to a marked decrease in cellular drug accumulation. nih.gov

While direct studies on this compound are limited, the transport of the structurally similar compound 3'-deoxy-3'-fluorothymidine (B1224464) (FLT) has been shown to be mediated by hENT1, hENT2, hCNT1, and hCNT3. nih.gov Given the structural similarities, it is highly probable that these transporters are also crucial for the uptake of this compound. Therefore, alterations in the levels or activity of these transporters could be a primary mechanism of resistance to this compound.

| Transporter | Role in Thiopurine/Fluorinated Nucleoside Uptake | Implication in Resistance |

| hENT1 | Mediates uptake of 3'-deoxy-3'-fluorothymidine (FLT). nih.gov | Decreased expression or function can reduce intracellular drug concentration. |

| hENT2 | Plays a key role in the transport of 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). nih.gov Also involved in FLT uptake. nih.gov | Reduced expression is associated with thiopurine resistance. nih.gov |

| hCNT1 | Involved in the transport of FLT. nih.gov | Alterations may contribute to resistance to 3'-deoxy-3'-fluorinated nucleosides. |

| hCNT3 | Plays a key role in the transport of 6-MP and 6-TG. nih.gov Also involved in FLT uptake. nih.gov | Reduced expression is a documented mechanism of thiopurine resistance. nih.gov |

Modifications in Activating Enzyme Expression or Activity

Once inside the cell, thiopurine analogs must be converted into their active triphosphate forms to exert their cytotoxic effects. This bioactivation is a multi-step enzymatic process. For 6-thiopurines, the initial and rate-limiting step is the conversion to a nucleotide monophosphate, a reaction catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.govnih.gov

A deficiency or mutation in the HPRT enzyme is a classic mechanism of resistance to thiopurines. nih.gov Cells lacking sufficient HPRT activity cannot efficiently convert the drug into its active form, rendering the compound ineffective. High levels of HPRT activity, conversely, have been linked to higher concentrations of the active 6-thioguanine nucleotides and can be a predictor of therapeutic response. nih.gov

Given that this compound is a derivative of 6-thioinosine, it is anticipated that HPRT will be the primary enzyme responsible for its initial phosphorylation. Therefore, any modifications that reduce the expression or catalytic activity of HPRT would likely confer resistance to this compound.

| Enzyme | Function | Consequence of Altered Activity |

| Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Catalyzes the conversion of thiopurines to their active monophosphate nucleotides. nih.govnih.gov | Deficiency or reduced activity leads to a failure in drug activation and results in resistance. nih.gov |

Bypassing Resistance through Prodrug and ProTide Approaches

To overcome resistance mechanisms such as impaired nucleoside transport and deficient enzymatic activation, innovative drug delivery strategies have been developed. The prodrug and ProTide approaches are particularly promising for nucleoside analogs.

A prodrug is an inactive or less active molecule that is converted into the active drug within the body. In the context of nucleoside analogs, prodrugs can be designed to be more lipophilic, allowing them to bypass the need for nucleoside transporters and enter cells via passive diffusion.

The ProTide (pro-nucleotide) technology is a more sophisticated prodrug approach. It involves masking the phosphate (B84403) group of a nucleotide monophosphate with chemical moieties that are cleaved off inside the cell to release the active nucleotide. This strategy effectively bypasses the initial, and often rate-limiting, phosphorylation step catalyzed by enzymes like HPRT. By delivering the already phosphorylated form of the drug into the cell, the ProTide approach can overcome resistance caused by both deficient nucleoside transport and impaired enzymatic activation.

While specific ProTide formulations of this compound have not been detailed in publicly available literature, the successful application of this technology to other nucleoside analogs, including other 3'-deoxy-3'-fluorinated compounds and thiopurines, demonstrates its potential. This strategy represents a powerful tool to circumvent key resistance mechanisms and enhance the therapeutic potential of compounds like this compound.

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For nucleoside analogs, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective therapeutic agents.

In the context of nucleoside derivatives, QSAR studies often incorporate a variety of molecular descriptors. These can include:

Electronic properties: such as electronegativity and electron density, which influence how the molecule interacts with polar residues in a binding site. nih.gov

Steric properties: like van der Waals volume, which describes the size and shape of the molecule and is crucial for fitting into a target's active site. nih.gov

Topological descriptors: which quantify aspects of molecular structure like branching and connectivity.

For instance, a QSAR model developed for a series of quinolinone-based thiosemicarbazones, which share the thiocarbonyl motif with 6-thioinosine derivatives, revealed that van der Waals volume, electron density, and electronegativity were pivotal for their antituberculosis activity. nih.gov Similarly, a study on thiazolidine-4-one derivatives showed that descriptors related to polarizability, electronegativity, and surface area positively correlated with antitubercular activity. nih.gov These findings underscore the importance of both electronic and steric factors in the biological activity of heterocyclic compounds. While specific QSAR models for 3'-Deoxy-3'-fluoro-6-thioinosine are not extensively detailed in the public domain, the principles derived from related structures provide a framework for understanding its SAR.

A hypothetical QSAR model for a series of 6-thioinosine analogs might look like the following, where activity is predicted based on specific descriptors:

| Descriptor | Correlation with Activity | Rationale |

| LogP (Lipophilicity) | Positive | Enhanced membrane permeability and cellular uptake. nih.govnumberanalytics.com |

| Dipole Moment | Positive | Stronger interactions with polar amino acid residues in the target enzyme's active site. mdpi.com |

| Molecular Volume | Optimal Range | The molecule must be large enough to form key interactions but small enough to fit within the binding pocket. |

| HOMO/LUMO Energies | Specific Range | These quantum chemical descriptors relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Influence of 3'-Fluoro Substitution on Biological Activity

The introduction of a fluorine atom at the 3'-position of the sugar moiety has profound effects on the biological profile of a nucleoside analog. nih.govmdpi.com This modification significantly alters the molecule's electronic properties, conformational preferences, and metabolic stability. numberanalytics.commdpi.com

One of the primary consequences of 3'-fluoro substitution is the increased stability of the glycosidic bond, which connects the sugar to the nucleobase. nih.govresearchgate.net This bond is often a target for enzymatic degradation, so enhancing its stability can prolong the active lifespan of the drug in the body. researchgate.net The high electronegativity of fluorine also modifies the electronic distribution within the sugar ring, which can influence how the nucleoside interacts with the active site of target enzymes. nih.gov

Furthermore, the stereochemistry of the 3'-fluoro group is critical. For many nucleoside analogs, a fluorine atom in the 3'-"down" (α) configuration is associated with potent anti-HIV activity, while the 3'-"up" (β) configuration often results in inactive compounds. nih.gov This stereochemical preference highlights the precise geometric requirements of the enzyme's active site. The 3'-fluoro group can also lock the sugar ring into a specific conformation, known as sugar pucker, which may be more favorable for binding to the target enzyme. nih.govnih.gov For example, studies on 3'-deoxy-3'-fluoro-5-methyluridine (B3226246) showed that the fluorine substitution strongly influences the furanose ring's conformation. nih.gov

The following table summarizes the key effects of 3'-fluoro substitution:

| Feature | Impact of 3'-Fluoro Substitution | Reference |

| Glycosidic Bond Stability | Increased stability, particularly in acidic environments. | nih.gov |

| Metabolic Stability | Enhanced resistance to enzymatic degradation. | mdpi.comresearchgate.net |

| Sugar Pucker | Influences and can restrict the conformation of the furanose ring. | nih.govnih.gov |

| Biological Activity | Often increases antiviral potency, but is highly dependent on stereochemistry. | nih.govnih.gov |

| Lipophilicity | Can increase lipophilicity, potentially improving membrane permeability. | nih.govnumberanalytics.com |

Impact of the 6-Thio Moiety on Biological Activity

The replacement of the oxygen atom at the 6-position of the purine (B94841) ring with a sulfur atom, creating a 6-thio moiety, is a well-established strategy in medicinal chemistry to generate bioactive nucleoside analogs. nih.govnih.gov This modification gives rise to compounds like 6-thioinosine and 6-thioguanosine (B559654), which have been investigated for their antineoplastic and immunosuppressive properties. nih.govresearchgate.net

The 6-thio group alters the electronic and steric properties of the purine base. acs.org This change can affect how the nucleoside is recognized by enzymes involved in nucleic acid metabolism. For example, 6-thio-2'-deoxyguanosine (B1664700) acts as a substrate for telomerase, an enzyme often upregulated in cancer cells. nih.govnih.govbiorxiv.org After being converted to its triphosphate form, it is incorporated into telomeres, leading to telomere dysfunction and cell death in cancer cells. nih.govbiorxiv.org This mechanism highlights the ability of the 6-thio modification to create "Trojan horse" substrates that disrupt critical cellular processes.

Moreover, the 6-thio modification can lead to compounds that bypass common resistance mechanisms. For instance, prodrugs of 6-thioguanosine monophosphate have shown efficacy in leukemia and breast cancer cells that have developed resistance to conventional thiopurine drugs. acs.org The sulfur atom can also participate in different hydrogen bonding and stacking interactions within an enzyme's active site compared to the original oxygen atom, leading to altered binding affinity and specificity. acs.org

Stereochemical Requirements for Optimal Activity

The biological activity of nucleoside analogs is highly dependent on their stereochemistry. For this compound, the spatial arrangement of both the 3'-fluoro substituent on the sugar ring and the orientation of the 6-thioinosine base relative to the sugar (the glycosyl conformation) are critical determinants of its interaction with biological targets.

As previously mentioned, the stereochemistry at the 3'-position of the sugar is crucial. Structure-activity relationship studies on various monofluoro-dideoxynucleosides have consistently shown that a fluorine atom in the 3'-"down" (α or arabino) configuration is often required for potent anti-HIV activity. nih.gov Conversely, analogs with a 3'-"up" (β or ribo) fluorine are generally inactive. nih.gov This strict stereochemical requirement suggests that the target enzyme, such as reverse transcriptase, has a precisely shaped active site that can only accommodate one enantiomer.

The conformation of the furanose (sugar) ring, known as sugar pucker, also plays a vital role. Nucleosides in solution exist in a dynamic equilibrium between different sugar conformations, typically classified as North (N-type) and South (S-type). nih.gov The introduction of an electronegative substituent like fluorine can shift this equilibrium, favoring one conformation over the other. mdpi.comnih.gov An N-type pucker is often associated with A-form DNA/RNA, while an S-type pucker is characteristic of B-form DNA. The preferred sugar pucker of an analog can determine its ability to be recognized and processed by viral or cellular polymerases.

Finally, the rotation around the glycosidic bond (C1'-N9 for purines) determines the relative orientation of the base and sugar, leading to syn and anti conformations. nih.gov Most DNA and RNA polymerases require the anti conformation for substrate recognition and incorporation. nih.gov Computational studies and conformational analysis help to determine the preferred glycosyl conformation and sugar pucker, providing insights into why certain stereoisomers are active while others are not. nih.govacs.org

Computational Modeling and Molecular Dynamics Simulations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating the structure-function relationships of nucleoside analogs at an atomic level. nih.govmdpi.com These techniques allow researchers to visualize and analyze the dynamic interactions between a ligand like this compound and its biological target.

Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or nucleic acid. nih.govrsc.org For this compound, docking studies would be used to place the molecule into the active site of a target enzyme (e.g., a viral polymerase or a kinase). The results provide a static snapshot of the most likely binding mode, highlighting key interactions such as:

Hydrogen bonds: between the polar groups of the nucleoside (e.g., hydroxyls, the thio-group, and ring nitrogens) and amino acid residues in the active site.

Hydrophobic interactions: between the purine ring and nonpolar residues.

Stacking interactions: (π-π stacking) between the aromatic purine base and aromatic amino acid side chains like tyrosine or phenylalanine.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex. mdpi.comyoutube.comnih.gov An MD simulation can reveal how the ligand and protein adapt to each other upon binding, the stability of the binding mode over time, and the role of water molecules in mediating the interaction. mdpi.com For example, MD simulations could show how the 3'-fluoro group influences the flexibility of the sugar ring within the active site or how the 6-thio group establishes specific contacts that contribute to binding affinity. These simulations can also be used to calculate the binding free energy, offering a quantitative prediction of the ligand's potency. nih.gov

Conformational Analysis of the Nucleoside

Conformational analysis focuses on understanding the energetically preferred three-dimensional shapes of a molecule. libretexts.orgyoutube.com For a flexible molecule like a nucleoside, this involves studying the rotation around single bonds, primarily the glycosidic bond and the bonds within the furanose ring.

As discussed, the furanose ring is not planar and exists in a set of puckered conformations, mainly the C2'-endo (South) and C3'-endo (North) forms. nih.gov The energy barrier between these conformations is relatively low, and the presence of substituents can shift the equilibrium. nih.gov The 3'-fluoro group, due to its high electronegativity, exerts a strong influence on the sugar pucker. This is often referred to as the gauche effect. The preferred conformation is critical because polymerases often select for substrates with a specific sugar pucker. nih.gov

Similarly, the orientation around the C1'-N9 glycosidic bond determines whether the nucleoside is in the syn or anti conformation. nih.gov While the anti conformation is generally preferred for enzymatic incorporation, certain modifications can stabilize the syn form. Computational methods, such as potential energy surface scans, can be used to calculate the energy associated with different conformations, predicting the most stable arrangements and the energy barriers to interconversion. nih.gov This information is crucial for understanding how the structural modifications in this compound predispose it to adopt a biologically active conformation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3'-Deoxy-3'-fluoro-6-thioinosine, and how can reaction conditions be optimized for high purity?

- Methodological Answer : Synthesis typically involves nucleoside fluorination and thiolation steps. Fluorination at the 3'-position requires anhydrous conditions to prevent hydrolysis, with boron trifluoride etherate (BF₃·Et₂O) as a common catalyst . Thiolation at the 6-position may use Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under inert atmospheres. Optimization includes monitoring reaction progress via HPLC with UV detection (λ = 260 nm) and adjusting stoichiometry of fluorinating agents to minimize byproducts. Post-synthesis purification via reverse-phase chromatography is critical to isolate the target compound from unreacted intermediates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related fluorinated nucleosides, this compound likely falls under GHS Category 2 for skin/eye irritation (H315/H319) . Researchers must use nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of airborne particulates. Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Stability testing under varying temperatures (4°C vs. −20°C) is recommended to assess degradation risks .

Advanced Research Questions

Q. How can in vitro assays distinguish between the antiproliferative effects of this compound and endogenous nucleoside interference?

- Methodological Answer : Thio-modified nucleosides may compete with natural nucleosides for cellular uptake via equilibrative nucleoside transporters (ENTs). To isolate specific effects:

- Use ENT inhibitors (e.g., dipyridamole) in parallel experiments to block endogenous nucleoside uptake .

- Compare cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with normalization to thymidine or inosine controls.

- Quantify intracellular metabolites via LC-MS to confirm incorporation into RNA/DNA or interaction with salvage pathway enzymes (e.g., adenosine kinase) .

Q. What experimental approaches resolve contradictions in cellular uptake data of fluorinated nucleoside analogs across different cell lines?

- Methodological Answer : Discrepancies often arise from variability in transporter expression or metabolic enzyme activity. Strategies include:

- Profiling ENT1/ENT2 and concentrative nucleoside transporter (CNT) expression via qRT-PCR or Western blot in tested cell lines .

- Conducting competitive uptake assays with radiolabeled thymidine ([³H]-dThd) to assess inhibition potency.

- Validating findings in isogenic cell lines (e.g., CRISPR-edited ENT1/ENT2 knockouts) to isolate transporter-specific contributions .

Q. How can PET imaging protocols, optimized for 3'-Deoxy-3'-fluorothymidine (FLT), be adapted to study this compound biodistribution in vivo?

- Methodological Answer : FLT PET protocols (e.g., dynamic scanning, kinetic modeling) provide a framework for adaptation:

- Radiolabel the compound with ¹⁸F using a prosthetic group (e.g., [¹⁸F]-SFB) to preserve thioinosine’s bioactivity .

- Perform baseline scans in murine xenograft models, followed by time-activity curve (TAC) analysis to quantify uptake in tumors vs. normal tissues (e.g., liver, kidneys).

- Validate specificity by co-administering nucleoside transport inhibitors and comparing SUV (standardized uptake value) reductions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of this compound in enzymatic assays?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, cofactors) or enzyme sources (recombinant vs. tissue-derived). To reconcile

- Standardize assays using recombinant purine nucleoside phosphorylase (PNP) or adenosine deaminase (ADA) at physiological pH (7.4) .

- Compare half-life (t₁/₂) in human plasma vs. murine plasma to identify species-specific degradation pathways.

- Use stability-indicating HPLC methods with mass spectrometry to track degradation products (e.g., free fluoride or thiol groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.